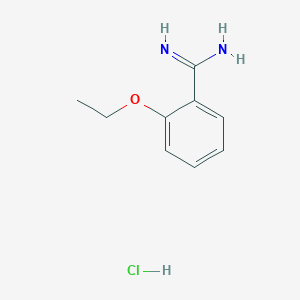

2-Ethoxybenzamidine hydrochloride

概要

説明

Synthesis Analysis

The synthesis of related compounds involves the reaction of nitrogen nucleophiles with 2-ethoxy-(4H)-3,1-benzoxazin-4-one, which can lead to the formation of various quinazoline and quinazolinone derivatives . These reactions often proceed through the formation of an amidine salt as an intermediate. The solvent used in these reactions can significantly affect the outcome, which is an important consideration for the synthesis of 2-ethoxybenzamidine hydrochloride.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-ethoxybenzamidine hydrochloride has been analyzed using high-resolution X-ray powder diffraction. For instance, 2-ethoxybenzamide forms hydrogen-bonded dimers that are further linked into ribbon-like packing motifs, extending along the c-axis with a T-shaped herringbone pattern . This information suggests that 2-ethoxybenzamidine hydrochloride may also exhibit interesting structural features due to hydrogen bonding.

Chemical Reactions Analysis

The chemical behavior of related compounds, such as 4-methoxybenzamidinium 2,6-dimethoxybenzoate, involves the formation of hydrogen-bonded pairs of cations and anions, with the ions further associating into chains along the crystal lattice . This indicates that 2-ethoxybenzamidine hydrochloride could participate in similar hydrogen bonding interactions, which could influence its reactivity and crystal structure.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-ethoxybenzamidine hydrochloride are not directly discussed, the properties of related compounds can be inferred. For example, the reductive cleavage of the nitrogen-oxygen bond in 3-aminobenzisoxazoles to form 2-hydroxybenzamidines suggests that 2-ethoxybenzamidine hydrochloride might also be amenable to reductive transformations . The presence of an ethoxy group and the amidine moiety in the molecule would influence its solubility, boiling point, melting point, and other physical properties.

科学的研究の応用

Pharmacological Studies and Physical Properties

- Acetylation of N-[-2-(diethylamino)-ethyl]-4-ethoxybenzamidine significantly enhances its antiarrhythmic activity. Reynaud et al. (1992) investigated the preparation, structure, and properties of this compound, along with pharmacological studies, highlighting its potential in cardiovascular research (Reynaud et al., 1992).

Chemical Studies and Synthesis

- The study by El-Hashash et al. (2011) explores the behavior of 2-ethoxy-(4H)-3,1-benzoxazin-4-one, a related compound, towards various nucleophiles. This research is crucial for understanding the chemical properties and potential applications in synthesizing novel quinazoline and quinazolinone derivatives with antimicrobial activity (El-Hashash et al., 2011).

Dopamine Receptor Imaging

- The development of imaging agents for central nervous system (CNS) D-2 dopamine receptors has been a significant area of study. Murphy et al. (1990) synthesized and characterized iodobenzamide analogues, including compounds structurally related to 2-ethoxybenzamidine, demonstrating their potential as imaging agents for dopamine receptors (Murphy et al., 1990).

Melanin Synthesis in Melanoma Cells

- Sato et al. (2016) found that 2-ethoxybenzamide significantly enhances melanin synthesis in B16F1 melanoma cells, indicating potential applications in dermatological research. This study sheds light on the mechanisms of melanin synthesis regulation and possible therapeutic applications (Sato et al., 2016).

Application in Iron(III) Determination

- The work by Mohabey et al. (1980) discusses the use of N-hydroxy-N-phenyl-N′-(2-methyl)phenylbenzamidine hydrochloride in the spectrophotometric determination of iron(III). This highlights the compound's utility in analytical chemistry, particularly in metal ion detection and quantification (Mohabey et al., 1980).

Safety and Hazards

作用機序

Target of Action

2-Ethoxybenzamidine hydrochloride is primarily used as a phosphodiesterase inhibitor . Phosphodiesterases are a group of enzymes that break down the phosphodiester bond in the second messenger molecules cAMP and cGMP. They regulate the localization, duration, and amplitude of cyclic nucleotide signaling within subcellular domains .

Mode of Action

As a phosphodiesterase inhibitor, 2-Ethoxybenzamidine hydrochloride prevents the hydrolysis of cyclic nucleotides (cAMP and cGMP) to their corresponding monophosphates, thereby prolonging their action . This leads to an increase in intracellular levels of these messengers, amplifying the signal transduction pathway and ultimately leading to changes in cellular functions .

Biochemical Pathways

The inhibition of phosphodiesterase by 2-Ethoxybenzamidine hydrochloride affects multiple biochemical pathways. The elevated cAMP levels can activate protein kinase A (PKA), which then phosphorylates a number of other proteins, leading to changes in cell function . Similarly, increased cGMP levels can activate protein kinase G (PKG), influencing various downstream effects .

Pharmacokinetics

Like other small molecule drugs, its absorption, distribution, metabolism, and excretion (adme) would be expected to influence its bioavailability and therapeutic effect .

Result of Action

The ultimate result of 2-Ethoxybenzamidine hydrochloride’s action is the modulation of cellular functions regulated by cAMP and cGMP. This can include a wide range of effects, depending on the specific cell type and the signaling pathways involved .

Action Environment

The action of 2-Ethoxybenzamidine hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs could affect its absorption and metabolism, potentially altering its efficacy. Additionally, factors such as pH and temperature could potentially influence the stability of the compound .

特性

IUPAC Name |

2-ethoxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c1-2-12-8-6-4-3-5-7(8)9(10)11;/h3-6H,2H2,1H3,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMHLSBQVIXGNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00486481 | |

| Record name | 2-Ethoxybenzamidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00486481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxybenzamidine hydrochloride | |

CAS RN |

18637-00-8 | |

| Record name | 2-Ethoxybenzamidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18637-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxybenzimidamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018637008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxybenzamidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00486481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxybenzenecarboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-Ethoxybenzamidine hydrochloride in the synthesis of Vardenafil hydrochloride?

A1: 2-Ethoxybenzamidine hydrochloride serves as a crucial building block in the multi-step synthesis of Vardenafil hydrochloride []. The paper describes how it undergoes two condensation reactions with an intermediate derived from D,L-alanine. This double condensation is followed by a ring-closing reaction, ultimately leading to the formation of 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]-trizin-4-one, a key intermediate in the synthesis of Vardenafil hydrochloride [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11H-Benzo[a]fluoren-11-one](/img/structure/B146267.png)